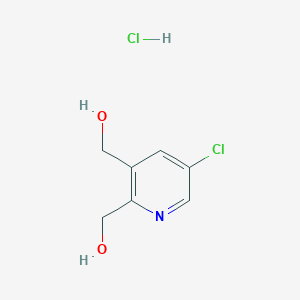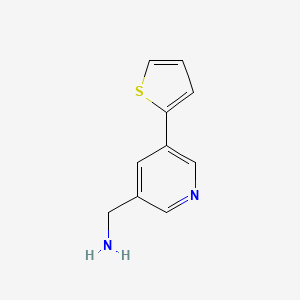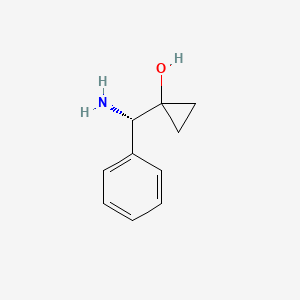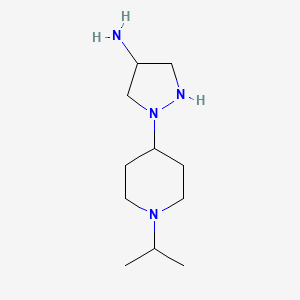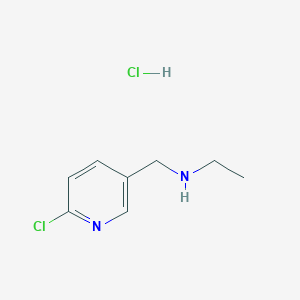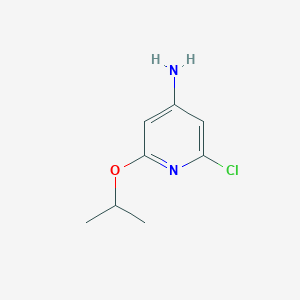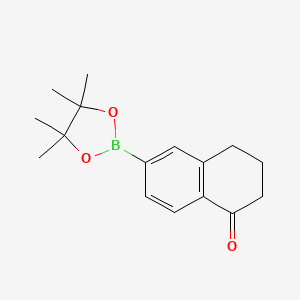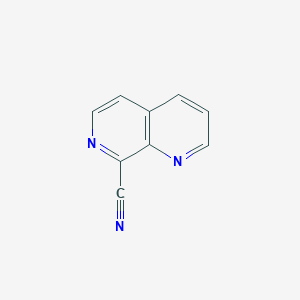
1,7-Naphthyridine-8-carbonitrile
概要
説明
“1,7-Naphthyridine-8-carbonitrile” is a heterocyclic compound . It is a class of compounds that contain a fused system of two pyridine rings . These compounds are found in natural products (plants and marine organisms) or can be obtained synthetically .
Synthesis Analysis
The synthesis of naphthyridines has been a subject of interest in the field of synthetic chemistry . The first derivative of the cyclic naphthyridine system was obtained in 1893 . Over the years, these ring systems have received various names, such as “pyridopyridines”, “benzodiazines”, “diazadecalins” .
Molecular Structure Analysis
Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .
Chemical Reactions Analysis
Naphthyridines have shown a wide range of reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,7-Naphthyridine-8-carbonitrile” can be found in various databases .
科学的研究の応用
Corrosion Inhibition
1,7-Naphthyridine derivatives have demonstrated significant potential as corrosion inhibitors. For example, Singh et al. (2016) explored the corrosion inhibition efficiencies of novel naphthyridines on mild steel in hydrochloric acid. Their study revealed high inhibition activities and suggested these compounds act as mixed-type inhibitors, predominantly of the cathodic type (Singh et al., 2016). Similarly, Ansari and Quraishi (2015) reported the effective use of naphthyridine derivatives as corrosion inhibitors for N80 steel in hydrochloric acid, emphasizing their mixed-type inhibition with a predominant cathodic control (Ansari & Quraishi, 2015).
Kinase Inhibition for Therapeutic Applications
Naphthyridine-3-carbonitriles have been identified as selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a potential target for treating inflammatory diseases. Kaila et al. (2007) discovered that these compounds exhibit good in vitro and in vivo activity against Tpl2 and are highly selective over other kinases (Kaila et al., 2007). Gavrin et al. (2005) also synthesized a series of 6-substituted-4-anilino-naphthyridine-3-carbonitriles, finding them effective as inhibitors of Tpl2 kinase, suggesting potential for treating rheumatoid arthritis and other inflammatory diseases (Gavrin et al., 2005).
Photophysical Properties
Naphthyridine derivatives have interesting photophysical properties. Wu et al. (2010) synthesized naphthyridine-4-carbonitriles and investigated their fluorescence properties, finding several compounds with high fluorescence quantum yields. This suggests potential applications in organic fluorescent materials (Wu et al., 2010). Wei et al. (2014) also studied the structure-fluorescence relationship of naphthyridine-containing compounds, exploring their potential as organic fluorescent sensors for metal ions (Wei et al., 2014).
Dye-Sensitized Solar Cells
Naphthyridine coordinated ruthenium (II) complexes have shown promise in applications for dye-sensitized solar cells. Anandan et al. (2004) synthesized and characterized such complexes, demonstrating their effectiveness in solar energy conversion with a notable current conversion efficiency (Anandan et al., 2004).
Synthesis and Characterization of New Derivatives
Several studies have focused on the synthesis of new naphthyridine derivatives. El-Adasy et al. (2013) synthesized various [1,8]naphthyridine and other annulated pyridine derivatives, contributing to the expansion of available naphthyridine-based compounds for further study and application (El-Adasy et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1,7-naphthyridine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-8-9-7(3-5-11-8)2-1-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMDZBWHIUFVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine-8-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1402964.png)
